2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxypyrimidine
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Overview
Description
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxypyrimidine is a complex organic compound that features a unique combination of an imidazole ring, an azetidine ring, and a methoxypyrimidine moiety
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets such as enzymes, receptors, and proteins, leading to their diverse therapeutic potential .
Mode of Action
For instance, they can bind to the active sites of enzymes, alter the conformation of proteins, or modulate the activity of receptors . The specific interactions and changes resulting from this compound would depend on its specific target.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of targets . The downstream effects would depend on the specific target and the nature of the interaction.
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion would depend on the specific structure of the compound and the organism in which it is administered.
Result of Action
Given the broad range of biological activities of imidazole derivatives, the effects could range from antimicrobial to anti-inflammatory, antitumor, antidiabetic, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxypyrimidine typically involves multi-step organic synthesisKey reagents often include glyoxal, ammonia, and various catalysts to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The azetidine ring can be reduced to form secondary amines.
Substitution: The methoxypyrimidine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of secondary amines from the azetidine ring.
Substitution: Formation of substituted pyrimidines with various functional groups.
Scientific Research Applications
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene
- 2-(1H-imidazol-2-yl)imidazo[1,2-a]pyridine
- 2-(1H-imidazol-2-yl)benzimidazole
Uniqueness
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxypyrimidine is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical reactivity and biological activity not typically found in simpler compounds. This structural complexity allows for diverse applications and interactions with various molecular targets .
Properties
IUPAC Name |
2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-4-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-18-11-2-3-14-12(15-11)17-7-10(8-17)6-16-5-4-13-9-16/h2-5,9-10H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEELVZQWNLZJCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CC(C2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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